
2,5-Dimethylpiperazine;dihydrobromide
Description
2,5-Dimethylpiperazine dihydrobromide (C₆H₁₄N₂·2HBr) is a nitrogen-containing heterocyclic compound with a molecular weight of 266.02 g/mol (considering the dihydrobromide form). It is a derivative of piperazine, featuring methyl groups at the 2- and 5-positions of the six-membered ring. This compound has garnered significant attention for its applications in hydrogen storage systems, CO₂ absorption, and cement additives . Its stereoisomeric forms, such as (2S,5S)-2,5-dimethylpiperazine dihydrobromide, exhibit unique ionophoric properties and receptor selectivity, further broadening its utility in pharmaceutical contexts .
Properties
IUPAC Name |
2,5-dimethylpiperazine;dihydrobromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2BrH/c1-5-3-8-6(2)4-7-5;;/h5-8H,3-4H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGBTPQJPVPJJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1)C.Br.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of 2-Aminopropanol-1
The principal and industrially significant method for synthesizing 2,5-dimethylpiperazine involves catalytic hydrogenation of 2-aminopropanol-1 using a Raney nickel catalyst under controlled temperature and pressure conditions.
- Process Conditions :
- Catalyst: Raney nickel
- Hydrogen pressure: 750 to 2,000 psi (approximately 5.2 to 13.8 MPa)
- Temperature range: 140°C to 220°C
- Reaction time: 4 to 8 hours
- Optimization :
- Operating near 150°C favors the formation of the trans isomer of 2,5-dimethylpiperazine, which is often more desirable.
- Higher temperatures tend to increase the cis isomer proportion.
- Outcome :
- High conversion rates of 2-aminopropanol-1 to 2,5-dimethylpiperazine.
- Ability to control isomeric purity by adjusting temperature.
This method is advantageous due to its directness and relatively straightforward process, avoiding intermediate isolation steps.
Alternative Synthesis Routes (Contextual Comparison)
While the above method is specific to 2,5-dimethylpiperazine, related piperazine derivatives such as 2,2-dimethylpiperazine have been synthesized via multi-step processes involving:
- Halogenation of aldehydes (e.g., isobutyraldehyde chlorination or bromination).
- Reaction with ethylenediamine to form tetrahydropyrazine intermediates.
- Catalytic hydrogenation (e.g., Pd/C catalyst) to reduce imines to amines.
- Purification by distillation or salt formation (including hydrobromide salts).
Though these methods focus on different methyl substitution patterns on piperazine, they provide useful insights into salt formation and purification strategies applicable to 2,5-dimethylpiperazine derivatives.
Formation of 2,5-Dimethylpiperazine Dihydrobromide
The dihydrobromide salt of 2,5-dimethylpiperazine is typically prepared by reacting the free base with hydrobromic acid (HBr) in a suitable solvent under controlled conditions.
- Typical Procedure :
- Dissolve 2,5-dimethylpiperazine in an appropriate solvent (e.g., ethanol or methanol).
- Add hydrobromic acid solution slowly with stirring.
- Control temperature to avoid decomposition or side reactions.
- Isolate the dihydrobromide salt by crystallization or precipitation.
- Dry under vacuum to obtain pure crystals.
While specific experimental details for the dihydrobromide salt of 2,5-dimethylpiperazine are limited in the available literature, the general principles of salt formation from amines and hydrobromic acid apply.
Structural Confirmation and Crystallization
Research studies have characterized related piperazine salts, such as trans-2,5-dimethylpiperazine-1,4-diium salts with various anions, using X-ray crystallography to confirm structure and purity.
- Example: Synthesis of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate by neutralizing diphosphoric acid with trans-2,5-dimethylpiperazine in a 1:1 molar ratio, followed by slow evaporation to grow crystals.
Refinement Data Table for trans-2,5-dimethylpiperazine-1,4-diium salt:
Parameter | Value |
---|---|
R-factor (R[F² > 2σ(F²)]) | 0.041 |
Weighted R-factor (wR(F²)) | 0.103 |
Goodness of fit (S) | 1.05 |
Number of reflections | 2255 |
Number of parameters | 114 |
Max electron density (Δρ max) | 0.59 e Å⁻³ |
Min electron density (Δρ min) | -0.38 e Å⁻³ |
This crystallographic data confirms the geometry and purity of the piperazine salt and can be used as a benchmark for the dihydrobromide salt.
Summary Table: Preparation Methods for 2,5-Dimethylpiperazine and Its Dihydrobromide Salt
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylpiperazine;dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The bromide ions can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of 2,5-Dimethylpiperazine.
Reduction: Various amine derivatives.
Substitution: Compounds with different nucleophilic groups replacing the bromide ions.
Scientific Research Applications
(2R,5R)-2,5-Dimethylpiperazine is a chiral organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is notable for its stereochemistry, which influences its chemical behavior and applications.
Scientific Research Applications
(2R,5R)-2,5-Dimethylpiperazine has several applications in scientific research:
- Chemistry It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound is utilized as a chiral auxiliary in asymmetric synthesis processes.
- Biology The compound can serve as a ligand in the study of enzyme interactions and receptor binding. Its stereochemistry plays a crucial role in determining its binding affinity and specificity. Molecular targets can include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.
- Medicine Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
- Industry It is utilized in the production of polymers and as an intermediate in the synthesis of various chemical products.
Biological Activities
The biological activity of (2R,5R)-2,5-dimethylpiperazine is attributed to its interactions with various biological targets:
- Receptor Binding Studies suggest that this compound may bind to neurotransmitter receptors and ion channels, modulating their activity. Its stereochemistry plays a crucial role in determining binding affinity and specificity.
- Enzyme Interaction It can also interact with enzymes involved in metabolic pathways, potentially altering their activity.
Research indicates that this compound exhibits several significant biological activities:
- Neuroprotective Effects Compounds derived from this compound have shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may modulate neurotransmitter systems and exhibit antioxidant properties. A study conducted on the neuroprotective effects of this compound involved molecular docking simulations that indicated strong binding affinity to specific receptors involved in neuroprotection. The findings suggested that this compound could serve as a lead structure for developing new therapeutics for neurodegenerative diseases.
- Antimicrobial Activity Derivatives of this compound have been investigated for their antimicrobial properties, showing effectiveness against various pathogens.
- Anticancer Potential In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For example, derivatives showed IC50 values below 20 µg/mL against HeLa and WiDr cell lines, indicating strong anticancer activity.
Applications in Research and Industry
(2R,5R)-2,5-dimethylpiperazine has several applications across different fields:
- Medicinal Chemistry It serves as a building block for synthesizing more complex organic molecules used in pharmaceuticals.
- Chemical Synthesis The compound is utilized as a chiral auxiliary in asymmetric synthesis processes.
- Polymer Production It is also employed in producing polymers and as an intermediate in various chemical products.
Summary Table of Biological Activities
Biological Activity | Description |
---|---|
Neuroprotective | Potential in treating neurodegenerative diseases; modulates neurotransmitter systems and exhibits antioxidant properties. |
Antimicrobial | Derivatives have shown effectiveness against various pathogens. |
Anticancer Potential | In vitro studies have demonstrated cytotoxicity against various cancer cell lines, with derivatives showing strong anticancer activity against HeLa and WiDr cell lines. |
Mechanism of Action
The mechanism of action of 2,5-Dimethylpiperazine;dihydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
CO₂ Absorption Characteristics
Key Comparators : Piperazine (PZ), 2,6-Dimethylpiperazine (2,6-DMPZ).
- Carbamate Stability: Quantum chemical studies reveal that 2,5-DMPZ’s methyl substituents reduce carbamate stability toward hydrolysis compared to unsubstituted piperazine, enhancing CO₂ absorption capacity. This effect is more pronounced than in 2,6-DMPZ, which exhibits IR spectral profiles nearly identical to PZ .
- pKa Modulation : The pKa of 2,5-DMPZ (experimental and calculated) aligns closely with piperazine derivatives, but its carbamate hydrolysis resistance is lower, favoring CO₂ regeneration .
Table 2: CO₂ Absorption Properties
Compound | pKa (Calculated) | Carbamate Stability | Boiling Point (vs. PZ) |
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Piperazine (PZ) | 9.8 | High | Lower |
2,5-DMPZ | 9.5 | Moderate | Higher |
2,6-DMPZ | 9.7 | High | Higher |
Cement Additive Performance
Key Comparators: Triethanolamine (TEA), unmodified piperazine.
- Strength Enhancement : At 0.04% dosage, 2,5-dimethylpiperazine derivatives (e.g., HEDMP, HPDMP) increase cement compressive strength by 15–20% and reduce water demand by 8–10% , outperforming TEA .
- Mechanism: The methyl and hydroxyalkyl groups improve particle dispersion and hydration kinetics, a feature absent in non-substituted piperazines .
Table 3: Cement Additive Performance
Additive | Dosage (%) | Compressive Strength Increase (%) | Water Demand Reduction (%) |
---|---|---|---|
2,5-DMPZ (HEDMP) | 0.04 | 18.5 | 9.2 |
Triethanolamine | 0.02 | 10.3 | 4.5 |
Biological Activity
2,5-Dimethylpiperazine dihydrobromide is a chiral compound with the molecular formula C6H14N2·2HBr and a CAS Number of 98778-71-3. It is a derivative of piperazine, characterized by two methyl groups at the 2 and 5 positions of the piperazine ring. This compound has garnered attention in various fields, particularly in pharmacology and medicinal chemistry, due to its significant biological activities.
- Molecular Weight: Approximately 276.01 g/mol
- Solubility: Enhanced solubility due to dihydrobromide formation, making it suitable for various biochemical applications.
2,5-Dimethylpiperazine dihydrobromide acts primarily as a ligand that binds to specific enzymes or receptors, modulating their activity. Its interaction with biological targets can influence several biochemical pathways, making it a candidate for drug discovery and development. The piperazine structure allows it to interact with ion channels in the nervous system, potentially affecting neurotransmission and neuronal excitability.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiviral and Anticancer Mechanisms: It has been explored for its potential therapeutic properties against viral infections and cancerous cells. Studies have shown its ability to inhibit cell proliferation in various cancer cell lines.
- Enzyme Modulation: The compound's role as a ligand in enzyme studies highlights its importance in understanding enzyme mechanisms and developing enzyme inhibitors.
- Cytotoxicity: Preliminary studies suggest that it may exhibit cytotoxic effects on certain cancer cell lines while being less toxic to normal cells, indicating a selective action that could be beneficial in cancer therapy .
Case Studies
-
Cytotoxicity Evaluation:
- A study evaluated the cytotoxic effects of various concentrations of 2,5-dimethylpiperazine dihydrobromide on HepG2 and HEP2 cell lines using MTT assays. The IC50 values were found to be significantly lower for cancer cells compared to normal Vero cells, indicating its potential as an anticancer agent .
- Antioxidant Activity:
Interaction Studies
Interaction studies have focused on binding affinities with various biological targets. These studies are crucial for elucidating the compound's mechanism of action within cellular pathways and assessing its therapeutic potential.
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic routes are commonly used to produce 2,5-dimethylpiperazine dihydrobromide, and how can purity be ensured?
Answer:
2,5-Dimethylpiperazine dihydrobromide is typically synthesized by reacting 2,5-dimethylpiperazine (a secondary amine) with hydrobromic acid (HBr) in a stoichiometric ratio. The reaction is carried out in a polar solvent (e.g., ethanol or water) under controlled pH to ensure complete protonation of the amine groups. Post-synthesis, purification involves recrystallization from ethanol/water mixtures to remove unreacted HBr or by-products like 2,6-dimethylpiperazine . Purity is confirmed via titration (for bromide content), NMR spectroscopy (to verify absence of stereoisomers), and elemental analysis (C, H, N, Br). For industrial-scale synthesis, process optimization minimizes by-products like DM-Pip (dimethylpiperazine isomers) through temperature control and catalyst selection .
Basic: What standard analytical techniques are employed to characterize 2,5-dimethylpiperazine dihydrobromide’s structure and purity?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm the stereochemistry and substitution pattern of the piperazine ring. For example, the dihydrobromide salt shows distinct proton shifts for equatorial vs. axial hydrogens .
- X-ray crystallography : Resolves crystal structure and hydrogen bonding between bromide ions and the protonated amine groups.
- Thermogravimetric analysis (TGA) : Assesses thermal stability and dehydration behavior.
- Ion chromatography : Quantifies bromide ion content to validate stoichiometry.
- HPLC with UV detection : Monitors purity (>98%) by separating residual solvents or isomers .
Advanced: How can researchers design experiments to evaluate 2,5-dimethylpiperazine’s reversible hydrogenation/dehydrogenation cycles for hydrogen storage?
Answer:
The iridium-catalyzed interconversion between 2,5-dimethylpyrazine and 2,5-dimethylpiperazine is a model system for hydrogen storage. Key experimental parameters include:
- Catalyst selection : Use Ir-bipyridonate complexes (e.g., Ir-2) at 0.5 mol% loading for high turnover .
- Solvent system : Co-solvents like p-xylene/water enhance H₂ solubility, achieving an H/S ratio (stored H₂ per solvent volume) of 60 mmol/mL .
- Cycling conditions : Hydrogenation at 110°C under 15 atm H₂, followed by solvent-free dehydrogenation at reflux. Gravimetric capacity (5.3 wt% H₂) is quantified via gas chromatography .
- Stability testing : Monitor catalyst degradation over ≥4 cycles using ICP-MS to detect Ir leaching .
Advanced: What computational methods predict substituent effects on 2,5-dimethylpiperazine’s physicochemical properties for CO₂ capture?
Answer:
Quantum chemical methods (B3LYP, SCS-MP2) coupled with the SMD solvation model calculate pKa and carbamate stability. For example:
- Methyl groups at 2,5-positions reduce carbamate stability (ΔG ≈ -15 kJ/mol vs. piperazine), favoring CO₂ release .
- Electron-withdrawing substituents (e.g., -CN) lower pKa by 1.5 units, enhancing amine basicity for CO₂ absorption.
- Validation : Experimental pKa values (e.g., 9.2 for 2,5-dimethylpiperazine) align with computed results (error <0.3 units) . Researchers should optimize substituents (e.g., -CH₂OH) to balance carbamate stability and volatility.
Advanced: How can experimental design optimize 2,5-dimethylpiperazine derivatives as cement additives?
Answer:
- Dosage optimization : Use response surface methodology (RSM) to correlate additive concentration (e.g., 0.02–0.04% by cement mass) with compressive strength. At 0.04%, early strength increases by 15–20% (Table 2, ).
- Derivative screening : Compare 2,5-dimethylpiperazine (HDMP) with hydroxyethyl (HEDMP) and hydroxypropyl (HPDMP) derivatives. HPDMP reduces water demand by 8% due to steric hindrance .
- Standard testing : Follow GB/T 26748-2011 for grinding aids and GB/T 17671-1999 for mortar strength .
Advanced: How should researchers address contradictions in reported catalytic efficiencies for hydrogen storage systems?
Answer:
Discrepancies in H₂ gravimetric capacity (e.g., 5.3 wt% vs. lower values) arise from:
- Catalyst loading : Higher Ir concentrations (>1 mol%) may inhibit reversibility due to side reactions .
- Solvent choice : Aqueous systems favor proton transfer but reduce H₂ solubility. Compare solvent-free vs. co-solvent conditions .
- Analytical methods : Use calibrated mass flow meters for H₂ quantification instead of theoretical calculations.
- Statistical analysis : Apply ANOVA to identify significant variables (e.g., temperature, pressure) across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.